7H-Pyrido(4,3-c)carbazole
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Overview
Description
7H-Pyrido(4,3-c)carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles. It is characterized by a fused ring system consisting of a pyridine ring and a carbazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrido(4,3-c)carbazole can be achieved through several methods. One common approach involves the Fischer-indole ring closure followed by dehydrogenation of quinolylhydrazone derivatives of cyclohexanone . Another method includes a chemo- and regioselective tandem [3 + 2] heteroannulation strategy, which combines two mechanistically distinct bond-forming processes .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of palladium-catalyzed Buchwald-Hartwig amination followed by C/N-arylation in a one-pot process .
Chemical Reactions Analysis
Types of Reactions: 7H-Pyrido(4,3-c)carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydropyridocarbazoles .
Scientific Research Applications
7H-Pyrido(4,3-c)carbazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7H-Pyrido(4,3-c)carbazole involves its interaction with molecular targets and pathways within biological systems. For instance, ditercalinium, a dimer of this compound, exhibits high DNA affinity and bisintercalating ability, which contributes to its potent antitumor properties . This mechanism involves the intercalation of the compound between DNA base pairs, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
- 10H-Pyrido[2,3-b]carbazole
- 7H-Pyrido[3,2-c]carbazole
- 11H-Pyrido[3,4-a]carbazole
Comparison: 7H-Pyrido(4,3-c)carbazole is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological propertiesFor example, its regioselective synthesis and ability to form stable derivatives make it a valuable compound in medicinal chemistry and material sciences .
Properties
CAS No. |
205-29-8 |
---|---|
Molecular Formula |
C15H10N2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
7H-pyrido[4,3-c]carbazole |
InChI |
InChI=1S/C15H10N2/c1-2-4-13-11(3-1)15-12-9-16-8-7-10(12)5-6-14(15)17-13/h1-9,17H |
InChI Key |
WNKWCVDUFJGGSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=NC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=NC=C4 |
205-29-8 | |
Synonyms |
7H-PDCA 7H-pyrido(4,3-c)carbazole |
Origin of Product |
United States |
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